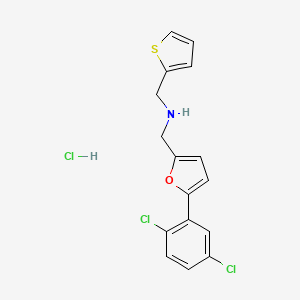

C16H14Cl3NOS

Description

Properties

Molecular Formula |

C16H14Cl3NOS |

|---|---|

Molecular Weight |

374.7 g/mol |

IUPAC Name |

1-[5-(2,5-dichlorophenyl)furan-2-yl]-N-(thiophen-2-ylmethyl)methanamine;hydrochloride |

InChI |

InChI=1S/C16H13Cl2NOS.ClH/c17-11-3-5-15(18)14(8-11)16-6-4-12(20-16)9-19-10-13-2-1-7-21-13;/h1-8,19H,9-10H2;1H |

InChI Key |

BOTKDOSHXLNPFM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)CNCC2=CC=C(O2)C3=C(C=CC(=C3)Cl)Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Halogenation

Halogenation is a common method for introducing chlorine atoms into organic compounds. The following steps outline a typical halogenation process for preparing C16H14Cl3NOS:

- Reagents : Chlorine gas or chlorinating agents such as thionyl chloride.

- Conditions : The reaction is typically conducted under reflux conditions in an inert atmosphere to prevent oxidation.

- Procedure : The starting material (an appropriate aromatic compound) is reacted with the chlorinating agent in a solvent like dichloromethane at low temperatures to control the reaction rate.

Trichloroacetimidate Synthesis

Trichloroacetimidates are useful intermediates in organic synthesis, particularly for introducing functional groups. The general procedure involves:

- Reagents : Alcohol starting material, trichloroacetonitrile, and a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene.

- Conditions : The reaction occurs in a dry solvent like dichloromethane at 0°C.

- Procedure : The alcohol is converted to the corresponding trichloroacetimidate by adding the trichloroacetonitrile and base sequentially while monitoring the reaction via thin-layer chromatography (TLC) until completion.

Amination Reactions

Amination reactions can introduce nitrogen into the molecular structure of C16H14Cl3NOS. This can be achieved through:

- Reagents : An amine source (e.g., aniline) and a suitable coupling agent.

- Conditions : The reaction often requires heating and may involve catalysts such as palladium or nickel complexes.

- Procedure : The amine is reacted with a halogenated precursor under basic conditions to form the desired amine derivative.

Acylation

Acylation methods can also be utilized to modify the structure of C16H14Cl3NOS:

- Reagents : Acid chlorides or anhydrides can be used for acylation.

- Conditions : This reaction is typically carried out in the presence of a base to neutralize the generated acid.

- Procedure : The aromatic compound reacts with the acyl chloride under reflux conditions in an organic solvent like toluene.

The following table summarizes key parameters for various synthesis methods of C16H14Cl3NOS:

The preparation of C16H14Cl3NOS involves several synthetic strategies that can be tailored based on available reagents and desired yields. Each method has its advantages and limitations, which must be considered when selecting an appropriate synthesis route for specific applications in research or industry.

Further research could explore optimizing these synthesis methods for higher yields and reduced environmental impact by minimizing waste products and utilizing greener solvents or catalysts.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]benzamide: undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as or .

Reduction: Reduction reactions can be carried out using reducing agents like or .

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloromethyl group, using reagents such as or .

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols or amines .

Scientific Research Applications

2-methyl-N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]benzamide: has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Mechanism of Action

The mechanism of action of 2-methyl-N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

2-methyl-N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]benzamide: shares structural similarities with other benzamide derivatives and trichloromethyl compounds.

2-methylbenzoyl chloride: and are key intermediates in its synthesis.

Uniqueness

The uniqueness of 2-methyl-N-[2,2,2-trichloro-1-(phenylsulfanyl)ethyl]benzamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Biological Activity

The compound with the molecular formula C16H14Cl3NOS , known as 3-phenyl-N-(2,4,5-trichlorophenyl)butanamide , has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

Chemical Structure and Properties

- Molecular Formula : C16H14Cl3NOS

- IUPAC Name : 3-phenyl-N-(2,4,5-trichlorophenyl)butanamide

- Molecular Weight : 375.65 g/mol

- Structural Features :

- Contains a butanamide backbone.

- Features a trichlorophenyl group and a phenyl group which contribute to its reactivity and biological interactions.

The biological activity of C16H14Cl3NOS is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It has been studied for its potential to inhibit specific enzymes, which can affect metabolic pathways.

- Receptor Modulation : The compound may bind to certain receptors, altering their activity and leading to downstream biological effects.

Antimicrobial Activity

Research indicates that C16H14Cl3NOS exhibits antimicrobial properties. Its effectiveness against various bacterial strains has been documented, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

Preliminary studies have indicated that this compound may possess anti-inflammatory properties. It could modulate inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

Enzyme Interaction Studies

C16H14Cl3NOS has been utilized in studies examining its interactions with enzymes involved in metabolic processes. For instance:

- Case Study Example : A study investigated the inhibition of cytochrome P450 enzymes by this compound, highlighting its potential role in drug metabolism and toxicity assessment.

Research Findings

A summary of key findings from various studies on C16H14Cl3NOS is presented below:

| Study Focus | Key Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Effective against multiple bacterial strains | |

| Anti-inflammatory Effects | Potential modulation of cytokine production | |

| Enzyme Inhibition | Inhibits cytochrome P450 enzymes |

Case Studies

Case studies provide valuable insights into the practical applications of C16H14Cl3NOS. Here are notable examples:

-

Enzyme Interaction Case Study :

- Objective: To evaluate the inhibitory effects of C16H14Cl3NOS on specific cytochrome P450 enzymes.

- Methodology: In vitro assays were conducted to measure enzyme activity in the presence of varying concentrations of the compound.

- Results: Significant inhibition was observed, indicating potential implications for drug metabolism.

-

Antimicrobial Efficacy Case Study :

- Objective: To assess the antimicrobial activity against clinical isolates.

- Methodology: Disk diffusion and minimum inhibitory concentration (MIC) tests were performed.

- Results: The compound demonstrated notable antibacterial activity, particularly against Gram-positive bacteria.

Q & A

Q. What are the established synthetic pathways for C₁₆H₁₄Cl₃NOS, and how can researchers optimize reaction conditions for higher yield?

Q. How can spectroscopic techniques (e.g., NMR, IR) be systematically applied to confirm the molecular structure of C₁₆H₁₄Cl₃NOS?

- Methodological Answer : Combine ¹H/¹³C NMR to assign aromatic and aliphatic protons, while IR identifies functional groups (e.g., S=O stretch at ~1050 cm⁻¹). Cross-validate with high-resolution mass spectrometry (HRMS) for molecular ion confirmation. Reproduce spectral data from primary literature and document deviations using standardized reporting formats (e.g., ACS Style Guide) to ensure transparency . For ambiguous signals, employ 2D techniques like COSY or HSQC .

Advanced Research Questions

Q. When encountering contradictory data in the thermal stability analysis of C₁₆H₁₄Cl₃NOS across studies, what analytical strategies should researchers employ to resolve these discrepancies?

Q. What computational chemistry approaches are recommended to predict the reactivity and interaction mechanisms of C₁₆H₁₄Cl₃NOS with biological targets?

- Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential surfaces, identifying reactive sites (e.g., electrophilic chlorine atoms). Perform molecular docking (e.g., AutoDock Vina) to simulate binding affinities with proteins, validating predictions via in vitro assays. Ensure reproducibility by depositing computational workflows in open repositories (e.g., Zenodo) with version control . Cite force fields and software parameters per ACS guidelines .

Q. How can researchers balance open data sharing initiatives with confidentiality requirements when publishing datasets involving C₁₆H₁₄Cl₃NOS, especially in pharmacological studies?

Methodological Frameworks

- For Experimental Design : Apply the PICO framework (Population: reaction system; Intervention: catalyst; Comparison: solvent variations; Outcome: yield/purity) to structure hypotheses .

- For Ethical Compliance : Align data-sharing protocols with GDPR and institutional review board (IRB) standards, emphasizing participant anonymity in toxicological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.